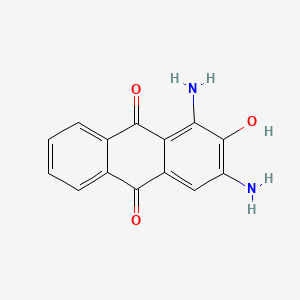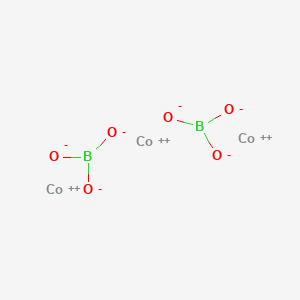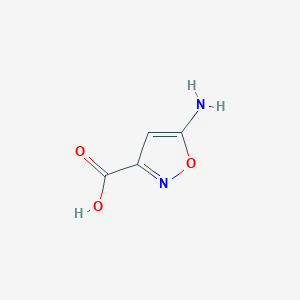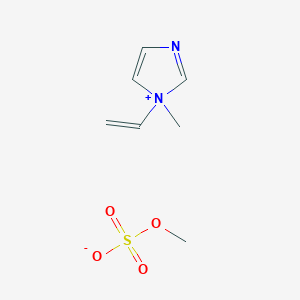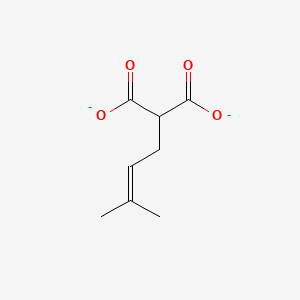
Pentadecyl isocyanate
概要
説明
Pentadecyl isocyanate is an organic compound characterized by the presence of a long alkyl chain (fifteen carbon atoms) attached to an isocyanate functional group (R−N=C=O). This compound is part of the broader class of isocyanates, which are known for their reactivity and versatility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Pentadecyl isocyanate can be synthesized through several methods:
Phosgenation of Amines: The most common method involves the reaction of pentadecylamine with phosgene (COCl₂) to produce this compound and hydrochloric acid (HCl). This reaction requires careful handling due to the toxic nature of phosgene.
Alternative Methods: Other methods include the use of oxalyl chloride as a safer alternative to phosgene, or the addition of isocyanic acid to alkenes.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale phosgenation processes with stringent safety measures to handle phosgene. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: Pentadecyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes and with amines to form ureas.
Hydrolysis: Reacts with water to produce pentadecylamine and carbon dioxide.
Oxidation and Reduction: Can undergo oxidation to form carbamates and reduction to form amines.
Common Reagents and Conditions:
Alcohols and Amines: Commonly used in nucleophilic addition reactions.
Water: Used in hydrolysis reactions.
Catalysts: Such as copper(I) oxide and bis(oxazoline) ligands for specific reactions.
Major Products:
Urethanes and Ureas: Formed from reactions with alcohols and amines.
Pentadecylamine: Formed from hydrolysis.
科学的研究の応用
Pentadecyl isocyanate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for the preparation of various organic compounds, such as urethanes and ureas.
Drug Discovery: Employed in the synthesis of pharmaceutically relevant compounds.
Enzymatic Assays: Used to detect the activity of cellular enzymes, such as phospholipase A2.
Polymer Chemistry: Utilized in the production of polyurethanes and other polymers with specific properties.
作用機序
The mechanism of action of pentadecyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (R−N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity leads to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the creation of new compounds with desired properties.
類似化合物との比較
Pentadecyl isocyanate can be compared with other isocyanates such as:
Hexamethylene diisocyanate: Used in the production of polyurethanes with different mechanical properties.
Isophorone diisocyanate: Known for its use in high-performance coatings and adhesives.
Methylenediphenyl diisocyanate: Widely used in the production of rigid polyurethane foams.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts specific hydrophobic properties and influences its reactivity and applications in various fields.
特性
IUPAC Name |
1-isocyanatopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16-18/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULTVDSPXGVYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560650 | |
| Record name | 1-Isocyanatopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39633-51-7 | |
| Record name | 1-Isocyanatopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

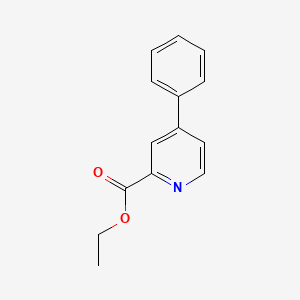

![4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid](/img/structure/B1627537.png)

